molecular formula C15H14IN3O5S B3650336 N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide

N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide

Cat. No.: B3650336
M. Wt: 475.3 g/mol
InChI Key: RYIBFHZVKHDEGG-UHFFFAOYSA-N
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Description

N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide is a complex organic compound that features a combination of iodine, sulfonyl, and nitro functional groups attached to a glycinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide typically involves multi-step organic reactions. One common approach is to start with the appropriate aniline derivatives, which are then subjected to iodination, sulfonylation, and nitration reactions under controlled conditions. The final step involves coupling these intermediates with glycinamide using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The iodine atom can be substituted with other nucleophiles through a reduction process.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide (H~2~O~2~) and potassium permanganate (KMnO~4~).

    Reduction: Reagents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are often used.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the iodine atom could result in various substituted derivatives.

Scientific Research Applications

N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique functional groups.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N2-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide involves its interaction with specific molecular targets. The iodine and nitro groups can participate in various binding interactions, while the sulfonyl group can enhance the compound’s solubility and stability. These interactions can affect biological pathways, making the compound useful in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-(4-bromophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide
  • N~2~-(4-chlorophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide
  • N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide

Uniqueness

N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-(3-nitrophenyl)glycinamide is unique due to the presence of the iodine atom, which can participate in specific interactions not possible with other halogens

Properties

IUPAC Name

2-(4-iodo-N-methylsulfonylanilino)-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14IN3O5S/c1-25(23,24)18(13-7-5-11(16)6-8-13)10-15(20)17-12-3-2-4-14(9-12)19(21)22/h2-9H,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIBFHZVKHDEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC(=O)NC1=CC(=CC=C1)[N+](=O)[O-])C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14IN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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